

Application Notes and Protocols: Utilizing Progesterone in 3D Organoid Models of Endometrial Cancer

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Compound of Interest

Compound Name: Progesterone

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These application notes provide a comprehensive guide to utilizing **progesterone** in three-dimensional (3D) organoid models of endometrial cancer. This document outlines detailed protocols for the establishment and maintenance of patient-derived organoids (PDOs), **progesterone** treatment, and subsequent analysis. Furthermore, it summarizes the quantitative effects of **progesterone** on organoid biology and delineates the key signaling pathways involved.

Introduction

Endometrial cancer is the most prevalent gynecologic malignancy, and there is a pressing need for advanced preclinical models that accurately recapitulate tumor biology to improve therapeutic strategies.^[1] Patient-derived organoids have emerged as a robust in vitro platform, mirroring the genetic and phenotypic heterogeneity of the original tumor.^{[2][3]} **Progesterone** and its synthetic analogs (progestins) are established treatment options for endometrial hyperplasia and well-differentiated endometrial cancer; however, resistance remains a significant clinical challenge. Understanding the molecular mechanisms of **progesterone** action in a patient-specific context is crucial for optimizing hormonal therapies. 3D organoid models provide an invaluable tool to investigate these mechanisms and to test the efficacy of progestin-based treatments.

Data Presentation: Quantitative Effects of Progesterone on Endometrial Cancer Organoids

The following table summarizes the key quantitative findings on the effects of **progesterone** on endometrial cancer organoids and related cell line models.

Parameter	Model System	Treatment	Quantitative Effect	Reference
Gene Expression	Ishikawa & Hec50co cell lines	100 nM Progesterone (P4) for 12h	Downregulation of PDGFR/JAK/STAT/Fos/Jun pathway genes.	
Gene Expression	Patient-Derived Organoids (PDOs)	Progesterone (P4)	Downregulation of PDGFR, STAT, FOS, and JUN. Greater downregulation in models with higher Progesterone Receptor (PR) expression.	
Cell Proliferation	Ishikawa-Var I cell line	Progesterone	Reduction in doubling time from 44 to 35.6 hours; 2-3 fold increase in cell densities over ~2 weeks.	
Gene Expression	Ishikawa PRAB-36 cell line	Medroxyprogesterone acetate (MPA)	Regulation of invasion and metastasis-related genes (e.g., CD44, Versican, Tenascin-C, Fibronectin-1, Integrin- β 1).	
Gene Expression	Endometrial Epithelial	Estradiol (E2) + Medroxyprogesterone	Attenuation of estrogen-	

Organoids

rone acetate
(MPA)dependent gene
responses.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Endometrial Cancer Organoids

This protocol details the generation of endometrial cancer organoids from fresh tumor tissue.

Materials:

- Fresh endometrial tumor tissue
- Phosphate-Buffered Saline (PBS), sterile, cold
- Collagenase solution (1 mg/mL)
- Y-27632 dihydrochloride (10 μ M)
- RPMI-1640 Medium
- Cell Recovery Solution
- TrypLE™ Express
- Matrigel® Matrix
- Organoid Culture Medium (specific formulations can be found in cited literature)
- 6-well culture plates

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue twice with cold sterile PBS.

- In a sterile petri dish, mince the tissue into fragments of approximately 1 mm³ or smaller using surgical shears.
- Enzymatic Digestion:
 - Transfer the minced tissue fragments to a 15 mL conical tube.
 - Add 5 mL of collagenase solution (1 mg/mL) and 10 µM Y-27632 dihydrochloride in RPMI-1640 Medium.
 - Incubate at 37°C for 90-150 minutes, mixing every 15 minutes.
- Cell Isolation and Plating:
 - Following digestion, centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and resuspend the cell pellet in a mixture of TrypLE and 10 µM Y-27632.
 - Incubate at 37°C for a maximum of 15 minutes, pipetting up and down every 5 minutes to aid dissociation.
 - Stop the reaction by diluting with an equal volume of advanced DMEM.
 - Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the cell pellet in Matrigel at a 1:4 ratio (pellet volume:Matrigel volume).
 - Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.
 - Allow the Matrigel domes to polymerize at 37°C for 10-15 minutes.
 - Carefully add 2 mL of organoid culture medium to each well.
- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a 5% CO₂ incubator.
 - Change the culture medium every 2-3 days.

- Passage the organoids every 7-14 days, or when they become dense.

Protocol 2: Progesterone Treatment of Endometrial Cancer Organoids

This protocol describes the treatment of established organoids with **progesterone**.

Materials:

- Established endometrial cancer organoids in culture
- **Progesterone** (or synthetic progestin, e.g., Medroxy**progesterone** Acetate - MPA) stock solution
- Organoid Culture Medium
- Ethanol (as vehicle control)

Procedure:

- Preparation:
 - Prepare a working solution of **progesterone** in organoid culture medium at the desired final concentration (e.g., 100 nM).
 - Prepare a vehicle control medium containing the same concentration of ethanol used to dissolve the **progesterone**.
- Treatment:
 - Aspirate the old medium from the organoid cultures.
 - Add the **progesterone**-containing medium to the treatment wells and the vehicle control medium to the control wells.
 - Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

- Downstream Analysis:
 - Following treatment, organoids can be harvested for various analyses, including proliferation assays, RNA isolation for gene expression analysis, or protein extraction for western blotting.

Protocol 3: Organoid Proliferation Assay

This protocol outlines a method to assess the effect of **progesterone** on organoid growth.

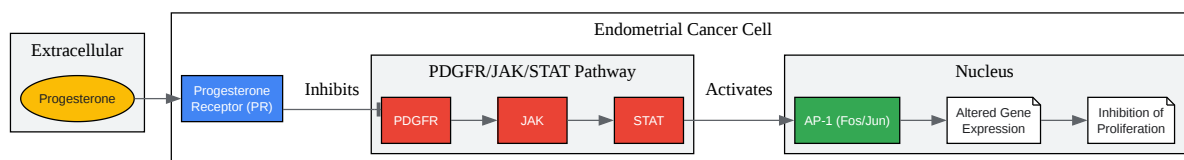
Materials:

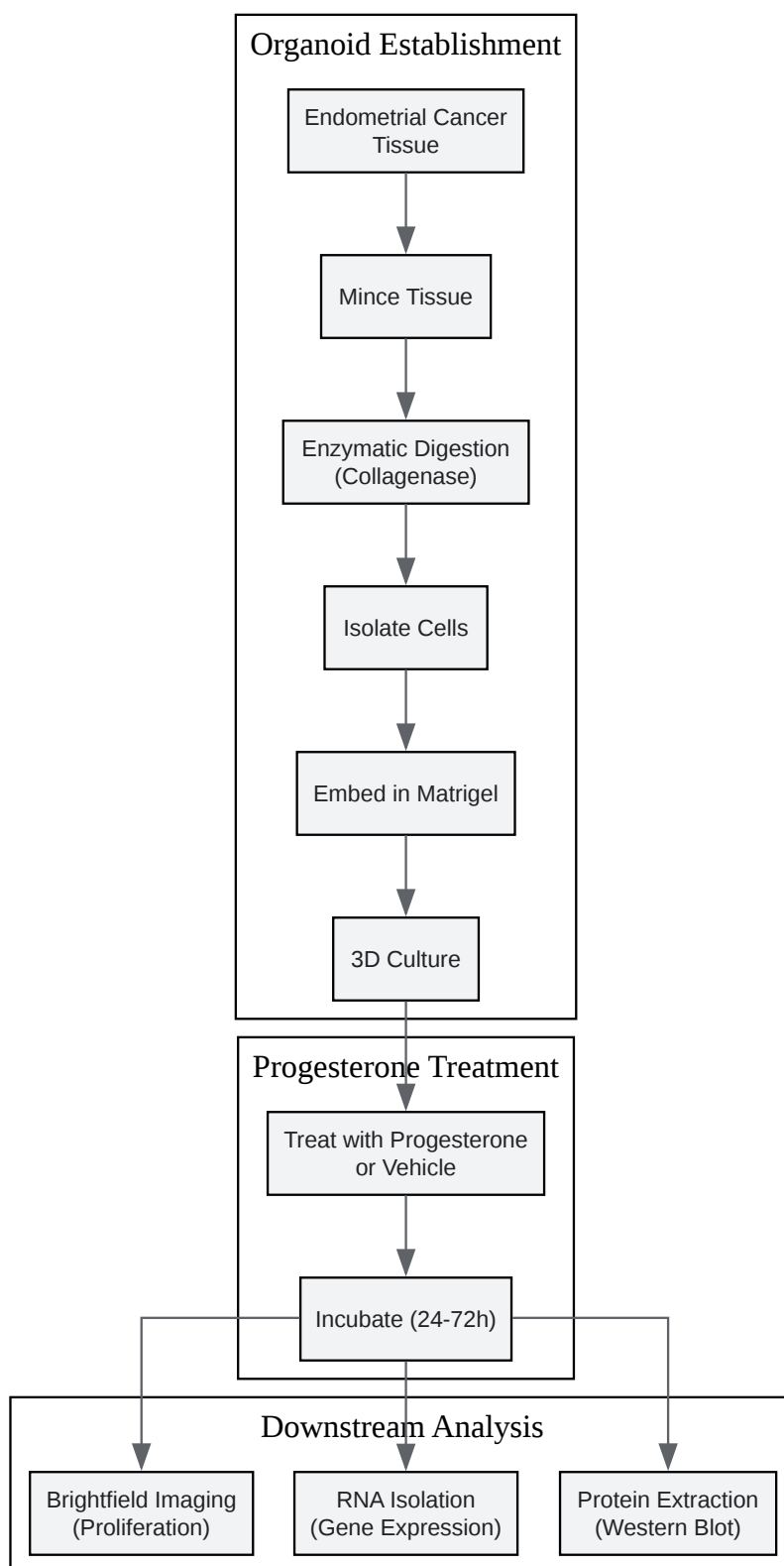
- **Progesterone**-treated and vehicle-treated organoids
- CellTiter-Glo® 3D Cell Viability Assay (or similar)
- Brightfield microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)

Procedure:

- Imaging:
 - At specified time points (e.g., 0, 24, 48, 72 hours) during the **progesterone** treatment, capture brightfield images of the organoids in each well.
- Image Analysis:
 - Use image analysis software to measure the two-dimensional surface area of the organoids in the brightfield images.
 - Calculate the fold change in organoid size over time for both treated and control groups.
- Viability Assay (Alternative/Complementary):
 - At the end of the treatment period, perform a CellTiter-Glo® 3D assay according to the manufacturer's instructions to quantify ATP levels as an indicator of cell viability.

Visualizations: Signaling Pathways and Experimental Workflows





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References

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